molecular formula C7H3F2NO B1297080 2,4-Difluorophenyl isocyanate CAS No. 59025-55-7

2,4-Difluorophenyl isocyanate

Cat. No. B1297080
CAS RN: 59025-55-7
M. Wt: 155.1 g/mol
InChI Key: HNENEALJPWJWJY-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl isocyanate is a chemical compound with the linear formula F2C6H3NCO . It is a clear colorless to faintly yellow liquid .


Synthesis Analysis

2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .


Chemical Reactions Analysis

2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .


Physical And Chemical Properties Analysis

2,4-Difluorophenyl isocyanate is a clear colorless to faintly yellow liquid . It has a molecular weight of 155.10 . The density is 1.309 g/mL at 25 °C .

Scientific Research Applications

Synthesis of N,N -disubstituted S,N ′-diarylisothioureas

2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N -disubstituted S,N ′-diarylisothioureas . This compound is a key intermediate in the production of these derivatives, which have potential applications in various fields of chemistry.

Blocking Reagent

This compound has been used as a blocking reagent to modify the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films . This allows for the modification of the surface properties of these materials, which can be beneficial in a variety of applications, such as coatings and adhesives.

Production of Polyurethane Polymers

Diisocyanates, including 2,4-Difluorophenyl isocyanate, are commonly used in the production of polyurethane polymers . These polymers have a wide range of applications, including flexible and rigid foams, elastomers, adhesives, sealants, and coatings.

Industrial Acylating Agent

Mono-isocyanates, like 2,4-Difluorophenyl isocyanate, are used industrially as acylating agents . They are used in a variety of chemical reactions, including the acylation of amines and alcohols.

Production of Aromatic Diisocyanates

2,4-Difluorophenyl isocyanate is an aromatic diisocyanate, and it can be used in the production of other aromatic diisocyanates . These compounds are used in the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.

Research on Diisocyanate Reactions

This compound is also used in research to study the reactions of diisocyanates and their toxicological implications . This research is important for understanding the safety and health impacts of these compounds.

Safety and Hazards

2,4-Difluorophenyl isocyanate is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-difluoro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNENEALJPWJWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343928
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl isocyanate

CAS RN

59025-55-7
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-Difluorophenyl isocyanate in the synthesis of Teflubenzuron?

A1: 2,4-Difluorophenyl isocyanate serves as a crucial building block in the synthesis of Teflubenzuron, a benzoylurea insecticide. [] The synthesis involves a two-step process. First, 2,4-Difluorophenyl isocyanate reacts with 2,6-difluorobenzamide to form an intermediate compound. This intermediate is then further reacted to yield the final product, Teflubenzuron. [] This highlights the significance of 2,4-Difluorophenyl isocyanate as a precursor in the production of this commercially important insecticide.

Q2: Can you provide an example of how 2,4-Difluorophenyl isocyanate has been utilized in solid-phase synthesis?

A2: Researchers have employed 2,4-Difluorophenyl isocyanate in the solid-phase synthesis of N,N-disubstituted S,N'-diarylisothioureas. [] Resin-bound 1,1-disubstituted-2-arylisothioureas were reacted with 2,4-Difluorophenyl isocyanate, and subsequent cleavage from the resin yielded the desired N,N-disubstituted S,N'-diarylisothioureas. This methodology proved effective in producing these compounds with good yields and high purity. [] This demonstrates the utility of 2,4-Difluorophenyl isocyanate as a versatile reagent in solid-phase organic synthesis.

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